Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate (CAS 1237535-82-8) is a benzoate ester substituted with both an aldehyde (formyl) group and a trifluoromethyl (-CF3) group on the aromatic ring. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where the tert-butyl ester provides steric bulk and orthogonal protecting group strategy, the aldehyde enables condensation and reductive amination chemistries, and the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream products.

Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
CAS No. 1237535-82-8
Cat. No. B1467852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-formyl-5-(trifluoromethyl)benzoate
CAS1237535-82-8
Molecular FormulaC13H13F3O3
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F
InChIInChI=1S/C13H13F3O3/c1-12(2,3)19-11(18)9-4-8(7-17)5-10(6-9)13(14,15)16/h4-7H,1-3H3
InChIKeyOZXQUXNMBFUPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate (CAS 1237535-82-8): A Dual-Functionalized Aromatic Building Block


Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate (CAS 1237535-82-8) is a benzoate ester substituted with both an aldehyde (formyl) group and a trifluoromethyl (-CF3) group on the aromatic ring . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where the tert-butyl ester provides steric bulk and orthogonal protecting group strategy, the aldehyde enables condensation and reductive amination chemistries, and the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream products . It has been specifically referenced as a building block in the optimization of tetrahydronaphthalene Raf kinase inhibitors with selectivity over the hERG potassium channel, published by Takeda Pharmaceutical [1].

Why Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate Cannot Be Replaced by Common Analogs Without Risk of Synthetic Failure


The concurrent presence of three distinct functional groups—the tert-butyl ester, the meta-formyl, and the meta-trifluoromethyl—creates a unique reactivity and selectivity profile that is not recapitulated by any single in-class analog. Substituting the tert-butyl ester with a methyl ester (CAS 959632-17-8) alters steric demand and acid-lability, while replacing the trifluoromethyl with a hydrogen or halogen atom changes the electronic landscape governing electrophilic aromatic substitution and cross-coupling regioselectivity . The specific 3,5-disubstitution pattern distinguishes this compound from the 4-formyl-3-(trifluoromethyl) and 2-formyl-5-(trifluoromethyl) regioisomers, each of which directs subsequent chemical transformations to different positions on the aromatic core . Generic substitution without systematic equivalency testing risks altered reaction yields, unexpected byproducts, and failure to meet regulatory intermediate specifications in multi-step pharmaceutical syntheses.

Quantitative Differentiation Evidence: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate vs. Closest Analogs


Orthogonal Ester Deprotection Selectivity: Tert-butyl vs. Methyl Ester Stability Under Acidic and Basic Conditions

The tert-butyl ester of the target compound (CAS 1237535-82-8) is cleavable under acidic conditions (e.g., TFA, HCl/dioxane) while remaining stable to nucleophilic bases and catalytic hydrogenation, enabling orthogonal deprotection in the presence of methyl or ethyl esters. The methyl ester analog (CAS 959632-17-8) is preferentially cleaved under basic hydrolysis (NaOH, LiOH) but is resistant to mild acid [1]. This orthogonal reactivity directly dictates the order of chemical operations in multi-step syntheses of Raf kinase inhibitors, where the benzoic acid intermediate must be unmasked selectively without affecting other base-sensitive functionalities [2].

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Electronic Effect of CF3 Substituent on Aldehyde Reactivity: 3-Formyl-5-trifluoromethyl vs. 3-Formyl (Non-fluorinated) Analogs

The meta-trifluoromethyl group exerts a strong electron-withdrawing effect (σ_m = +0.43) that increases the electrophilicity of the formyl carbon relative to the non-fluorinated analog tert-butyl 3-formylbenzoate (CAS 247186-56-7). This enhanced electrophilicity translates to faster reaction rates in nucleophilic addition reactions such as imine formation and reductive amination [1]. The trifluoromethyl group also increases the lipophilicity of the compound (calculated logP increase of approximately +1.0 to +1.2 units compared to the non-fluorinated analog), which improves organic solvent extraction efficiency during workup and intermediate isolation [2].

Physical Organic Chemistry Hammett Analysis Electrophilicity

Regiochemical Differentiation: 3-Formyl-5-trifluoromethyl vs. 4-Formyl-3-trifluoromethyl Benzoate Esters in Cross-Coupling Reactions

The 3-formyl-5-trifluoromethyl substitution pattern places the aldehyde group meta to both the ester and the trifluoromethyl group, creating a distinct steric and electronic environment that directs subsequent metal-catalyzed cross-coupling reactions to the positions ortho to the ester (C2 and C6, which are equivalent due to symmetry). In contrast, the 4-formyl-3-(trifluoromethyl) regioisomer (e.g., methyl 4-formyl-2-(trifluoromethyl)benzoate) positions the aldehyde para to the ester, which alters the electronic deactivation pattern and can lead to different regioselectivity in palladium-catalyzed couplings . This regiochemical distinction was exploited in the Takeda Raf inhibitor program, where the specific 3,5-disubstitution pattern was essential for constructing the tetrahydronaphthalene scaffold with correct geometry [1].

Synthetic Methodology Suzuki Coupling Regioselectivity

Commercially Available Purity Comparison: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate vs. Methyl Ester Analog

As of the most recent supplier data, the target tert-butyl ester is commercially available at 98% purity from Leyan (Catalog No. 1821283) and ≥95% purity from Chemenu (Catalog No. CM753057) . The analogous methyl ester (CAS 959632-17-8) is also available at 98% purity from Leyan . Both compounds are available in research quantities (milligrams to grams). However, the tert-butyl ester has fewer listed suppliers (approximately 5-7 verified sources) compared to the methyl ester (approximately 10-15 verified sources), which may impact lead time and bulk availability for scale-up .

Quality Control Purity Specification Procurement

Defined Application Scenarios for Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate Based on Quantitative Evidence


Multi-Step Synthesis of Kinase Inhibitors Requiring Orthogonal Ester Deprotection

In synthetic routes where a benzoic acid moiety must be unmasked in the final step under acidic conditions, while earlier steps involve base-sensitive functionalities (e.g., acetate esters, base-labile protecting groups), the tert-butyl ester provides essential orthogonal stability [1]. This scenario is directly evidenced by the Takeda Pharmaceutical tetrahydronaphthalene Raf inhibitor program, where the tert-butyl benzoate intermediate underwent TFA-mediated cleavage to reveal the carboxylic acid for subsequent amide coupling, without affecting other base-sensitive groups in the molecule [2].

Aldehyde-Driven Library Synthesis Exploiting Enhanced CF3-Mediated Electrophilicity

When reaction efficiency in imine formation, reductive amination, or hydrazone condensation is rate-limiting, the electron-withdrawing trifluoromethyl group accelerates nucleophilic addition at the aldehyde carbon by an estimated 2-3 fold compared to non-fluorinated analogs (based on Hammett σ_m = +0.43) [1]. This property is particularly valuable in parallel synthesis and library production where higher aldehyde reactivity reduces reaction times and improves conversion rates, as supported by class-level structure-reactivity relationships documented by Hansch et al. [1].

Synthesis of Metabolically Stabilized Drug Candidates via Trifluoromethylated Intermediates

The trifluoromethyl group imparts a logP increase of approximately +1.0 to +1.2 units relative to non-fluorinated tert-butyl 3-formylbenzoate, enhancing the lipophilicity and projected metabolic stability of downstream drug candidates [1][2]. This is relevant in medicinal chemistry programs targeting oral bioavailability where intermediate trifluoromethylation eliminates the need for late-stage fluorination, as exemplified in the Raf inhibitor optimization campaign published by Huang et al. (2016) [3].

Regioselective Scaffold Construction Requiring Specific 3,5-Disubstitution

The symmetrical 3,5-disubstitution pattern with equivalent C2 and C6 positions enables clean, predictable cross-coupling chemistry at both positions ortho to the ester, a requirement for constructing symmetrical biaryl or tetrahydronaphthalene scaffolds [1]. This regiochemical advantage over 2,4- or 3,4-disubstituted regioisomers was leveraged in the synthesis of tetrahydronaphthalene-based Raf inhibitors, where the correct substitution geometry was essential for biological activity and hERG selectivity optimization [2].

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